1-(Aminomethyl)-3-fluoronaphthalene
Overview
Description
1-(Aminomethyl)-3-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound features a naphthalene ring substituted with an aminomethyl group at the 1-position and a fluorine atom at the 3-position. The presence of both an amino group and a fluorine atom makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-fluoronaphthalene typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group, yielding 1-aminonaphthalene.
Formylation: 1-aminonaphthalene undergoes formylation to introduce a formyl group at the 1-position.
Fluorination: The formyl group is then replaced with a fluorine atom using a fluorinating agent such as Selectfluor.
Reductive Amination: Finally, the formyl group is converted to an aminomethyl group through reductive amination.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Saturated naphthalene derivatives.
Substitution: Hydroxyl or alkyl-substituted naphthalenes.
Scientific Research Applications
1-(Aminomethyl)-3-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-fluoronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
- 1-(Aminomethyl)-2-fluoronaphthalene
- 1-(Aminomethyl)-4-fluoronaphthalene
- 1-(Aminomethyl)-3-chloronaphthalene
Comparison: 1-(Aminomethyl)-3-fluoronaphthalene is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.
Biological Activity
Overview
1-(Aminomethyl)-3-fluoronaphthalene is an organic compound characterized by a naphthalene ring with an aminomethyl group at the 1-position and a fluorine atom at the 3-position. Its molecular formula is C₁₁H₈FN, and it belongs to the class of polycyclic aromatic hydrocarbons (PAHs). The unique structural features of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites on proteins, while the fluorine atom enhances the compound's lipophilicity and stability, potentially influencing its bioavailability and interaction profile in biological systems.
Drug Development
This compound has been investigated for its potential applications in drug development. Its structure allows it to serve as a building block for synthesizing more complex molecules with specific biological activities. Research indicates that compounds derived from this structure may exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-Fluoronaphthalene | C₁₀H₇F | Lacks amino group; used as a solvent and reagent |
2-Aminonaphthalene | C₁₁H₉N | Contains an amino group but lacks fluorine |
3-Fluoroaniline | C₆H₄FNH₂ | Contains an amino group; simpler structure |
4-Amino-3-fluorobenzonitrile | C₇H₄F₁N₂ | Contains nitrile; used in pharmaceutical applications |
The presence of both an amino group and a fluorinated naphthalene structure in this compound enhances its reactivity and potential biological activity compared to its analogs .
Synthesis and Characterization Studies
Research has focused on synthesizing derivatives of this compound to explore their biological activities. For example, studies have utilized high-performance liquid chromatography (HPLC) methods to analyze the purity and concentration of synthesized compounds, which is crucial for assessing their pharmacological potential .
Anticancer Activity
Preliminary investigations into related compounds suggest that fluorinated naphthalenes may exhibit anticancer properties. For instance, certain derivatives have shown efficacy in inhibiting tumor growth in vitro, although specific data on this compound remains sparse .
Properties
IUPAC Name |
(3-fluoronaphthalen-1-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBXLYOPVGCZIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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